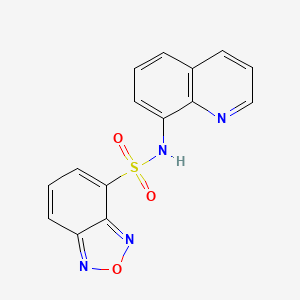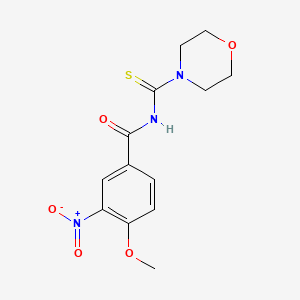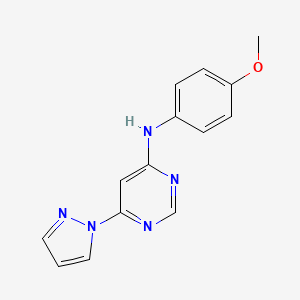![molecular formula C14H16N2OS B5753953 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. TQ belongs to the family of quinoline-based compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is not fully understood. However, it has been suggested that 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide may exert its biological effects by modulating various signaling pathways in cells. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has also been found to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to possess anticancer properties, which can help to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide. Another area of research is the investigation of the potential synergistic effects of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide with other drugs or natural compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide involves the reaction of 4,6,8-trimethylquinoline with thioacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
2-(4,6,8-trimethylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-4-10(3)14-11(5-8)9(2)6-13(16-14)18-7-12(15)17/h4-6H,7H2,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANXYUPBFLLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6,8-Trimethylquinolin-2-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)

![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)


![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

